molecular formula C6H4BrIN2O2 B1438974 3-Bromo-2-iodo-4-methyl-5-nitropyridine CAS No. 1150618-06-6

3-Bromo-2-iodo-4-methyl-5-nitropyridine

Cat. No. B1438974
CAS RN: 1150618-06-6
M. Wt: 342.92 g/mol
InChI Key: KXROEPJGNKPOQG-UHFFFAOYSA-N
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Description

“3-Bromo-2-iodo-4-methyl-5-nitropyridine” is a type of organic compound known as a halogenated nitropyridine . Nitropyridines are aromatic compounds containing a nitro group attached to a pyridine ring. Pyridines are six-membered rings with one nitrogen atom and five carbon atoms. The bromo, iodo, and methyl groups are substituents on the pyridine ring .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions, where the halogen (bromo and iodo) and nitro groups are introduced onto the pyridine ring. The methyl group can be introduced through various methods such as nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-iodo-4-methyl-5-nitropyridine” would consist of a pyridine ring with bromo, iodo, nitro, and methyl substituents at the 3rd, 2nd, 5th, and 4th positions respectively .


Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-2-iodo-4-methyl-5-nitropyridine” would depend on the reaction conditions and the reagents used. Generally, halogens on aromatic rings can undergo substitution reactions with nucleophiles. The nitro group can be reduced to an amino group, and the methyl group can participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-iodo-4-methyl-5-nitropyridine” would depend on its molecular structure. Generally, halogenated nitropyridines are solid at room temperature .

Scientific Research Applications

Organic Synthesis

3-Bromo-2-iodo-4-methyl-5-nitropyridine is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile building block for constructing complex molecules. It can undergo various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds . Additionally, its nitro group can be reduced to an amine, providing a functional handle for further derivatization.

Pharmaceutical Research

In pharmaceutical research, this compound is used to synthesize a variety of bioactive molecules. Its reactivity with amines and other nucleophiles can lead to the development of new drugs. For instance, it can be used to create azaindole derivatives, which are a class of compounds with potential therapeutic applications .

Material Science

The compound’s utility in material science stems from its potential to modify the properties of materials. For example, it can be incorporated into polymers to alter their thermal stability or electronic properties. Its ability to act as a ligand for metal complexes also opens up possibilities in creating new catalytic systems .

Analytical Chemistry

In analytical chemistry, 3-Bromo-2-iodo-4-methyl-5-nitropyridine can serve as a standard or reagent in various chemical analyses. Its distinct spectroscopic properties allow it to be used as a reference compound in NMR and mass spectrometry studies to identify or quantify other substances .

Environmental Studies

While direct applications in environmental studies are not well-documented, compounds like 3-Bromo-2-iodo-4-methyl-5-nitropyridine can be used to study degradation processes or to develop sensors for detecting environmental pollutants. Its reactivity and stability under different conditions can provide insights into the behavior of similar organic compounds in the environment .

Biochemistry Research

In biochemistry research, halogenated nitropyridines are often used as probes or inhibitors to study biological systems. They can interact with enzymes or receptors, providing valuable information about biological pathways and mechanisms. This compound’s specific interactions with biomolecules can be studied to understand its potential effects on biological systems .

Safety And Hazards

As with all chemicals, “3-Bromo-2-iodo-4-methyl-5-nitropyridine” should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices. Specific safety data for this compound may not be available .

Future Directions

The future directions for the study and use of “3-Bromo-2-iodo-4-methyl-5-nitropyridine” would depend on its potential applications. Nitropyridines are useful in the synthesis of various organic compounds, so there may be interest in studying this compound further .

properties

IUPAC Name

3-bromo-2-iodo-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXROEPJGNKPOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653953
Record name 3-Bromo-2-iodo-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-iodo-4-methyl-5-nitropyridine

CAS RN

1150618-06-6
Record name 3-Bromo-2-iodo-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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